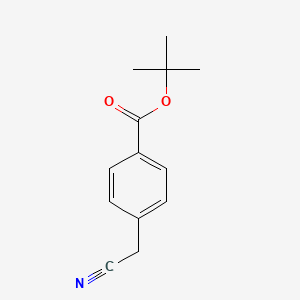

Tert-butyl 4-(cyanomethyl)benzoate

Description

Contextualization within Benzoate (B1203000) Ester and Cyanomethyl Compound Chemistry

Tert-butyl 4-(cyanomethyl)benzoate belongs to the classes of benzoate esters and cyanomethyl-substituted aromatic compounds.

Benzoate Esters: The tert-butyl ester group is a sterically hindered ester that offers specific advantages in synthesis. Unlike simpler methyl or ethyl esters, the tert-butyl group can be cleaved under specific acidic conditions while remaining stable to a variety of other reagents, including those used for hydrolysis of less hindered esters. This makes it an excellent protecting group for the carboxylic acid functionality during multi-step synthetic sequences. The preparation of tert-butyl esters can be achieved through various methods, including the reaction of a carboxylic acid with tert-butanol (B103910) or tert-butyl acetoacetate (B1235776) in the presence of an acid catalyst, or by using reagents like di-tert-butyl dicarbonate. researchgate.netorgsyn.org

Cyanomethyl Compounds: The cyanomethyl group (–CH₂CN) is a versatile functional group in organic synthesis. The methylene (B1212753) protons are acidic, allowing for the formation of a stabilized carbanion that can participate in various carbon-carbon bond-forming reactions. The nitrile moiety itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups. The synthesis of aryl cyanomethyl compounds, or arenenitriles, has evolved significantly, with modern methods often employing palladium-catalyzed cyanation of aryl halides or triflates using cyanide sources like potassium ferrocyanide or zinc cyanide. organic-chemistry.org

The combination of these two functional groups on a single aromatic scaffold, as seen in this compound and its isomers like tert-butyl 3-(cyanomethyl)benzoate, creates a powerful synthetic tool. sigmaaldrich.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | Tert-butyl 3-(cyanomethyl)benzoate |

|---|---|---|

| CAS Number | 55304-25-1 bldpharm.com | 1091611-71-0 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₅NO₂ | C₁₃H₁₅NO₂ sigmaaldrich.com |

| Molecular Weight | 217.27 g/mol | 217.27 g/mol sigmaaldrich.com |

| Physical Form | Oil (Predicted) | Oil sigmaaldrich.com |

| Purity | 98% (Typical) | 98% sigmaaldrich.com |

Note: Data for this compound is based on supplier information and comparison with its meta-isomer.

Significance as a Synthetic Building Block and Intermediate

The primary significance of this compound lies in its utility as a bifunctional building block for constructing more complex molecules. Its structural precursor, tert-butyl 4-(chloromethyl)benzoate, is recognized as a key intermediate in the synthesis of antitumor agents. google.com This highlights the potential of the cyanomethyl derivative in medicinal chemistry research and development.

The strategic value of the compound comes from the orthogonal reactivity of its two functional groups:

The Tert-butyl Ester: Serves as a protected form of a carboxylic acid. This group is robust under many reaction conditions but can be selectively removed at a later synthetic stage.

The Cyanomethyl Group: The nitrile can be elaborated into various nitrogen-containing heterocycles or other functional groups. The adjacent methylene group provides a handle for introducing molecular complexity through alkylation or condensation reactions.

This dual functionality allows for sequential or selective reactions, making it an attractive starting material for the synthesis of pharmaceuticals and functional materials where a substituted benzoic acid moiety is a key structural feature.

Evolution of Synthetic Strategies for Aryl Cyanomethyl Esters

The synthesis of aryl esters and aryl nitriles has undergone significant evolution, moving from classical methods to more efficient and versatile modern catalytic systems.

Historically, the synthesis of a molecule like this compound might have involved a multi-step sequence starting from p-toluic acid, involving radical halogenation followed by cyanation and subsequent esterification. Such methods often required harsh conditions and could suffer from limited functional group tolerance.

Modern synthetic chemistry offers more streamlined approaches. A likely and efficient route to this compound involves the nucleophilic substitution of its readily available precursor, tert-butyl 4-(chloromethyl)benzoate, with a cyanide salt. The precursor itself can be prepared from 4-methylbenzoic acid. google.com

The broader evolution of synthetic methods for related compounds includes:

Palladium-Catalyzed Cross-Coupling: The development of palladium-catalyzed reactions has revolutionized the synthesis of aryl compounds. For instance, the α-arylation of ester enolates, pioneered by researchers like Hartwig and Buchwald, allows for the direct formation of the α-aryl ester bond. organic-chemistry.org This methodology has been refined for room-temperature conditions and tolerates a wide array of functional groups.

Modern Cyanation Methods: The introduction of cyanide groups onto an aromatic ring has moved from the classical Sandmeyer reaction to sophisticated palladium-catalyzed cyanations of aryl halides and pseudohalides. organic-chemistry.org These methods offer milder conditions, broader substrate scope, and the use of less toxic cyanide sources.

Modular and Photocatalytic Approaches: Recent advancements include photocatalytic methods for the synthesis of α-arylated esters and amides from simple starting materials, showcasing the ongoing drive towards more efficient and sustainable synthetic routes. nih.gov

The synthesis of cyanomethyl esters specifically has also been addressed, for example, by reacting carboxylic acid halides with α-hydroxynitriles in the presence of specific amine catalysts. google.com These evolving strategies provide chemists with a powerful and flexible toolkit for accessing complex molecules like this compound and its derivatives.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMNGBKFGGNJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 4 Cyanomethyl Benzoate

Direct Synthesis Approaches

Direct synthesis focuses on forming the ester bond as a key step, starting from the corresponding carboxylic acid.

Esterification Reactions with 4-(cyanomethyl)benzoic Acid

The most direct route to tert-butyl 4-(cyanomethyl)benzoate is the esterification of 4-(cyanomethyl)benzoic acid with tert-butanol (B103910) or an equivalent tert-butyl source. Due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol to dehydrate to isobutylene under strongly acidic conditions, specialized methods are often required. asianpubs.org Standard Fischer esterification using mineral acids is often low-yielding. asianpubs.org

Alternative catalytic systems have been developed to facilitate this transformation under milder conditions. For instance, solid acid catalysts, such as montmorillonite (B579905) K10 modified with orthophosphoric acid, can be employed for the esterification of substituted benzoic acids in solvent-free conditions, offering an environmentally benign option. ijstr.org Another approach involves using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), a method known as Steglich esterification, which proceeds under mild conditions. mdpi.com The reaction of the carboxylic acid with DMF-di-tert-butyl acetal upon refluxing also provides a clean route to the desired tert-butyl ester. researchgate.net

| Catalyst/Reagent System | Typical Conditions | Advantages |

| Di-tert-butyl dicarbonate / DMAP | Room Temperature, Solvent (e.g., CH₂Cl₂) | Mild conditions, avoids strong acids. |

| Solid Acid Catalyst (e.g., modified clay) | Reflux, Solvent-free | Environmentally friendly, catalyst is reusable. ijstr.org |

| DCC / DMAP (Steglich Esterification) | 0 °C to Room Temperature, Anhydrous Solvent | High yield, mild conditions suitable for sensitive substrates. mdpi.com |

| DMF-di-tert-butyl acetal | Reflux in a suitable solvent | Clean reaction with easy workup. researchgate.net |

| Isobutene / Acid Catalyst | Acidic solution | Utilizes a gaseous tert-butyl source. researchgate.net |

Cyanomethylation of Tert-butyl Benzoate (B1203000) Derivatives

An alternative strategy involves introducing the cyanomethyl group onto a pre-formed tert-butyl benzoate ring. This is typically achieved through C-H functionalization, with radical-mediated cyanomethylation being a prominent method. magtech.com.cn This approach uses acetonitrile (B52724) as the cyanomethyl source, which is advantageous due to its low cost and ready availability. magtech.com.cnnih.gov

Radical cyanomethylation introduces a cyanomethyl group (•CH₂CN) into a substrate. rsc.org This process is particularly useful for functionalizing C-H bonds that are otherwise unreactive. magtech.com.cn The cyanomethyl radical is typically generated from acetonitrile through hydrogen abstraction by a more reactive radical species. acs.orgencyclopedia.pub

Peroxides are common radical initiators in organic synthesis due to the weakness of the O-O bond, which can be cleaved homolytically at elevated temperatures. nih.gov Tert-butyl peroxybenzoate (TBPB) is an effective initiator for cyanomethylation reactions. nih.govresearchgate.net Upon heating, TBPB decomposes to form a benzoyloxy radical and a tert-butoxy (B1229062) radical. encyclopedia.pubnih.gov These highly reactive radicals can then abstract a hydrogen atom from acetonitrile to generate the cyanomethyl radical. encyclopedia.pubnih.govrsc.org

This cyanomethyl radical can then add to an aromatic substrate like tert-butyl benzoate to yield the desired product. These reactions are often performed at high temperatures (100-140 °C) to ensure efficient peroxide decomposition and radical generation. encyclopedia.pubatamankimya.com

| Initiator | Substrate Type | Typical Conditions | Key Features |

| Tert-butyl peroxybenzoate (TBPB) | Aryl Alkynoates | CH₃CN, 130 °C | Transition-metal-free synthesis of cyanomethylated coumarins. nih.gov |

| Di-tert-butyl peroxide (DTBP) | Activated Alkenes | CH₃CN, High Temperature | Used for cascade reactions to build complex molecules like oxindoles. researchgate.net |

| Tert-butyl peroxybenzoate (TBPB) | 8-Aminoquinoline Amides | CH₃CN, 140 °C | Base-free and metal-free cyanomethylation. encyclopedia.pub |

There is a significant research focus on developing metal-free synthetic methods to avoid the cost, toxicity, and environmental impact associated with transition metals. encyclopedia.pubnih.gov Many peroxide-initiated cyanomethylation reactions fall into this category, as they often proceed without the need for a metal catalyst. nih.govnih.govrsc.org

In a typical metal-free protocol, a substrate (e.g., an aryl alkynoate) is heated with an oxidant like TBPB in acetonitrile, which serves as both the solvent and the cyanomethyl source. nih.gov The absence of a metal catalyst simplifies the reaction setup and purification procedures. encyclopedia.pub Computational studies have supported the feasibility of these pathways, confirming that the decomposition of the peroxide initiator is often the rate-determining step. nih.gov

The mechanism of peroxide-initiated radical cyanomethylation has been elucidated through experimental and computational studies. nih.govrsc.org The process begins with the thermal homolysis of the peroxide initiator, such as tert-butyl peroxybenzoate (TBPB). encyclopedia.pub

Initiation : TBPB decomposes upon heating to form a benzoyloxy radical (PhCOO•) and a tert-butoxy radical (t-BuO•). encyclopedia.pubnih.gov

C₆H₅C(O)OOC(CH₃)₃ → C₆H₅C(O)O• + •OC(CH₃)₃

Hydrogen Abstraction : The highly reactive tert-butoxy radical is primarily responsible for abstracting a hydrogen atom from acetonitrile (CH₃CN), which is present in large excess as the solvent. nih.govrsc.org This generates a cyanomethyl radical (•CH₂CN) and tert-butanol. encyclopedia.pub

•OC(CH₃)₃ + H₃CCN → HOC(CH₃)₃ + •H₂CCN

Propagation : The cyanomethyl radical adds to the aromatic ring of the tert-butyl benzoate substrate. This addition creates a resonance-stabilized radical intermediate.

Termination/Rearomatization : The intermediate radical is then oxidized, losing a hydrogen atom to regenerate the aromatic system and form the final product, this compound. Another radical species in the mixture can act as the hydrogen acceptor in this step.

This radical chain mechanism allows for the efficient C-H functionalization of aromatic rings using a simple and inexpensive cyanomethyl source. magtech.com.cn

Transition Metal-Catalyzed Cyanomethylation (e.g., Ni-catalyzed, Fe-catalyzed)

Transition metal catalysis offers a powerful tool for the construction of carbon-carbon bonds, and the cyanomethylation of aryl halides has been a subject of significant research. Nickel and iron catalysts, in particular, have emerged as effective and more sustainable alternatives to precious metals like palladium.

Nickel-Catalyzed Cyanomethylation:

Nickel-catalyzed cross-coupling reactions have been successfully employed for the cyanation of aryl halides. These methods can be adapted for cyanomethylation, often utilizing acetonitrile as both the solvent and the cyanomethyl source. One notable approach involves a catalyst system comprising Ni(MeCN)62, 1,10-phenanthroline, and an organosilicon reductant, 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me4-DHP) nih.gov. This system facilitates the cyanation of aryl halides and triflates at elevated temperatures (80-100 °C) nih.gov. The mechanism is believed to proceed through the reduction of the Ni(II) precursor to a Ni(0) species, followed by oxidative addition of the aryl halide. Subsequent interaction with acetonitrile and the organosilicon reagent leads to the formation of the cyanomethylated product nih.gov.

Photoredox catalysis in conjunction with nickel catalysis has also proven to be a benign and efficient method for the cyanation of aryl halides at room temperature chinesechemsoc.org. This dual catalytic system avoids the use of hypertoxic cyanation reagents and air-sensitive ligands, making it a more practical and environmentally friendly approach chinesechemsoc.org. While these methods primarily focus on cyanation, the underlying principles can be extended to cyanomethylation by employing appropriate cyanomethyl sources. A review of nickel-catalyzed cyanation of aryl halides highlights various cyanide sources, including metal cyanides and organic alternatives, which could potentially be adapted for cyanomethylation reactions mdpi.com.

Iron-Catalyzed Cyanomethylation:

Iron, being an abundant and non-toxic metal, is an attractive catalyst for organic transformations. While specific examples of iron-catalyzed cyanomethylation for the synthesis of this compound are not extensively documented, the broader field of iron-catalyzed cross-coupling reactions provides a strong foundation for its potential application. Iron-catalyzed carbonylative Suzuki-Miyaura coupling of aryl halides, for instance, demonstrates the capability of iron to catalyze complex bond formations rsc.org. The proposed mechanism often involves radical intermediates, suggesting that iron catalysis could be amenable to radical-based cyanomethylation pathways. Further research in this area is warranted to develop efficient iron-catalyzed cyanomethylation protocols.

C-H Bond Functionalization Strategies in Cyanomethylation

Direct C-H bond functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex organic molecules, as it avoids the pre-functionalization of starting materials. The direct cyanomethylation of arenes, including derivatives of benzoic acid, is a promising approach for the synthesis of compounds like this compound.

Transition metal-catalyzed C-H alkylation using alkenes has been extensively reviewed and provides a conceptual basis for direct cyanomethylation nih.gov. The challenge in applying these methods to benzoic acid derivatives lies in achieving the desired regioselectivity. The development of transition-metal catalyzed C-H bond functionalization of azoles, for example, highlights the substrate-specific challenges and the need for tailored catalytic systems mdpi.com.

Recent advancements have demonstrated the potential of palladium-catalyzed cyanomethylation of aryl halides through a domino Suzuki coupling-isoxazole fragmentation pathway researchgate.netnih.govorganic-chemistry.org. While this method involves an aryl halide starting material, it showcases an innovative approach to introduce the cyanomethyl group. The direct C-H cyanomethylation of the benzene (B151609) ring of a tert-butyl benzoate precursor would represent a more direct and efficient route. Research in this area is actively exploring various transition metal catalysts and directing group strategies to control the regioselectivity of the C-H functionalization.

| Catalytic System | Substrate | Reagents | Conditions | Key Features |

| Ni(MeCN)62 / 1,10-phenanthroline / Si–Me4-DHP | Aryl halides/triflates | Acetonitrile | 80-100 °C | Utilizes acetonitrile as the cyanomethyl source; employs an organosilicon reductant. nih.gov |

| Photoredox/Nickel dual catalysis | Aryl halides | Non-toxic cyanide source | Room Temperature | Mild and environmentally benign conditions. chinesechemsoc.org |

| Iron-based catalysts | Aryl halides | Arylborons, CHCl3 | - | Potential for sustainable cyanomethylation, though specific protocols are under development. rsc.org |

| Palladium catalysts | Aryl halides | Isoxazole-4-boronic acid pinacol ester | 130 °C | Domino reaction for cyanomethylation. researchgate.netnih.govorganic-chemistry.org |

Synthesis via Precursor Functionalization

The synthesis of this compound can also be effectively achieved by modifying readily available precursors. These methods often involve well-established reaction types, offering reliable and scalable routes to the target compound.

Conversion from Tert-butyl 4-(chloromethyl)benzoate

A straightforward and common method for the preparation of this compound is through the nucleophilic substitution of tert-butyl 4-(chloromethyl)benzoate with a cyanide salt. The chloromethyl group is a good leaving group, making it susceptible to displacement by nucleophiles like the cyanide ion.

The reaction is typically carried out by treating tert-butyl 4-(chloromethyl)benzoate with sodium cyanide or potassium cyanide in a suitable solvent. The choice of solvent is crucial to ensure the solubility of the reagents and to facilitate the reaction. A patent for the preparation of methyl 3-(cyanomethyl)benzoate describes a similar reaction where methyl m-chloromethylbenzoate is reacted with sodium cyanide in refluxing methanol in the presence of a quaternary ammonium salt catalyst google.com. This suggests that a similar protocol could be adapted for the tert-butyl ester. Another example is the synthesis of p-tert-butyl-benzyl cyanide, where p-tert-butylbenzyl bromide is heated with sodium cyanide in water with a phase transfer catalyst prepchem.com. The reaction priority of nucleophilic attack at the benzylic carbon over the ester carbonyl has been a subject of discussion, with the benzylic carbon being more susceptible to SN2 attack due to lower electron density stackexchange.com.

| Starting Material | Reagent | Solvent | Conditions | Product |

| tert-Butyl 4-(chloromethyl)benzoate | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Polar aprotic solvent (e.g., DMSO, DMF) or alcohol with a phase transfer catalyst | Elevated temperature | This compound |

Transformation of Methyl 4-(cyanomethyl)benzoate Analogues

Transesterification is a widely used method for converting one ester into another. In the context of synthesizing this compound, this would involve the reaction of methyl 4-(cyanomethyl)benzoate with tert-butanol in the presence of a suitable catalyst.

| Starting Material | Reagent | Catalyst | Conditions | Product |

| Methyl 4-(cyanomethyl)benzoate | Tert-butanol | Potassium tert-butoxide | - | This compound |

Preparation through Alkylation Reactions

The direct esterification of 4-(cyanomethyl)benzoic acid with tert-butanol or its reaction with isobutylene in the presence of an acid catalyst are viable methods for the synthesis of this compound.

The esterification of carboxylic acids with tert-butanol is a standard procedure, often catalyzed by a strong acid like sulfuric acid nbinno.com. A more recent and powerful method for the tert-butylation of carboxylic acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate (B1210297), which serves as both the solvent and the tert-butylating agent organic-chemistry.org. This method offers high yields and fast reaction times under mild conditions organic-chemistry.org.

Alternatively, the reaction of a carboxylic acid with isobutylene in the presence of an acid catalyst provides a direct route to the tert-butyl ester. A patented method describes the synthesis of tertiary butyl esters by reacting an organic carboxylic acid with isobutylene in the presence of trifluoromethane sulfonic acid at low temperatures google.com. The use of acidic catalysts like ion-exchange resins for the reaction of carboxylic acids with isobutene is also a well-established industrial process google.com. The kinetics of the absorption of isobutylene in acetic acid in the presence of sulfuric acid to form t-butyl acetate has been studied, providing a basis for understanding this type of reaction researchgate.net.

| Starting Material | Reagent | Catalyst | Conditions | Product |

| 4-(Cyanomethyl)benzoic acid | Tert-butanol | Sulfuric acid or Tf2NH | - | This compound |

| 4-(Cyanomethyl)benzoic acid | Isobutylene | Trifluoromethane sulfonic acid or acidic ion-exchange resin | Low temperature | This compound |

Chemical Transformations and Reactivity of Tert Butyl 4 Cyanomethyl Benzoate

Reactions Involving the Cyanomethyl Moiety

The cyanomethyl group (–CH₂CN) is a key functional group that imparts significant reactivity to the molecule. It can participate in a range of reactions, including nucleophilic additions, radical reactions, and cyclizations.

Nucleophilic Additions and Condensations

The nitrile group (–C≡N) in the cyanomethyl moiety is susceptible to nucleophilic attack. While specific examples involving tert-butyl 4-(cyanomethyl)benzoate are not extensively documented in the provided results, the general reactivity of nitriles suggests it can undergo addition reactions with various nucleophiles. For instance, organometallic reagents could add across the carbon-nitrogen triple bond.

Condensation reactions are also a possibility. For example, the methylene (B1212753) group adjacent to the nitrile is activated and could potentially participate in Knoevenagel-type condensations with aldehydes or ketones under basic conditions, although specific examples with this substrate were not found.

Cyanomethylation as a Radical Precursor

The cyanomethyl group can serve as a precursor for the cyanomethyl radical (•CH₂CN). encyclopedia.pub This radical is a valuable species in organic synthesis for introducing the cyanomethyl group into various molecules, a process known as cyanomethylation. encyclopedia.pubrsc.org The generation of the cyanomethyl radical from precursors like this compound can be achieved through various methods, including photoredox catalysis. nih.gov

In a typical photoredox-catalyzed process, a photocatalyst, upon excitation by light (e.g., blue LEDs), can facilitate the single-electron reduction of a suitable precursor, leading to the formation of the cyanomethyl radical. nih.gov This radical can then add to electron-rich substrates like indoles or other heterocycles. nih.gov Another approach involves the use of radical initiators like tert-butyl hydroperoxide or tert-butyl benzoperoxoate (TBPB), which upon heating, generate tert-butoxy (B1229062) or benzoate (B1203000) radicals that can abstract a hydrogen atom from the cyanomethyl group to form the desired cyanomethyl radical. encyclopedia.pubresearchgate.net

Table 1: Methods for Generating Cyanomethyl Radicals

| Method | Reagents/Conditions | Substrate Examples | Reference |

| Photoredox Catalysis | Photocatalyst, Blue LEDs, Bromoacetonitrile | Indoles, Imidazopyridines | nih.gov |

| Radical Initiators | tert-Butyl benzoperoxoate (TBPB), Heat | Coumarins, 8-Aminoquinoline amides | encyclopedia.pub |

| Vinyl Azide (B81097) Cascade | Vinyl azide reagent, Photoredox or non-catalytic conditions | α-carbonyl, heterobenzylic, alkyl, sulfonyl, and aryl radicals | rsc.orgnih.gov |

Transformations to Amides (e.g., Ritter Reaction derivatives)

The nitrile functionality of the cyanomethyl group can be transformed into an amide through hydrolysis or related reactions. A significant transformation is the Ritter reaction, which involves the reaction of a nitrile with a carbocation source in the presence of a strong acid to form an N-substituted amide. wikipedia.orgopenochem.orgorganic-chemistry.org

In the context of this compound, the cyanomethyl group could react with a suitable carbocation generator. For example, using tert-butyl acetate (B1210297) and a strong acid like sulfuric acid, the nitrile could be converted to an N-tert-butyl amide derivative. nih.gov The general mechanism of the Ritter reaction involves the formation of a nitrilium ion intermediate by the addition of the carbocation to the nitrile nitrogen, followed by hydrolysis to yield the amide. wikipedia.orgorganic-chemistry.org Recent developments have introduced milder and more efficient catalytic systems for the Ritter reaction, such as those using iron(III) perchlorate. organic-chemistry.org

Table 2: Ritter Reaction and Related Amide Syntheses

| Reaction Type | Reagents | Product Type | Reference |

| Classical Ritter Reaction | Alkene/Alcohol, Strong Acid | N-Alkyl Amide | wikipedia.org |

| Modified Ritter Reaction | tert-Butyl Acetate, Acetic Acid | N-tert-Butyl Amide | nih.gov |

| Fe-Catalyzed Ritter Reaction | Fe(ClO₄)₃·H₂O, Esters | N-Substituted Amide | organic-chemistry.org |

| One-pot Amide Synthesis | Acyl Halide-Methanol Mixtures | Amides from t-Butyl Carbamates | organic-chemistry.org |

Cyclization Reactions for Heterocyclic Synthesis

The cyanomethyl group is a valuable synthon for the construction of various heterocyclic rings. The reactivity of both the nitrile and the adjacent methylene group can be exploited in cyclization strategies.

While a direct synthesis of pyrrolo[1,2-b] rsc.orgnih.govnih.govtriazine derivatives from this compound is not explicitly detailed, the cyanomethyl group is a key feature in related cyclizations. For instance, reactions involving 2-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3(2H)-ylidene)acetonitriles can lead to the formation of pyrrolo[1,2-b] rsc.orgnih.govnih.govtriazine systems. researchgate.net These reactions often proceed through intramolecular condensation involving the nitrile group. researchgate.net The synthesis of pyrrolo[2,1-f] rsc.orgnih.govnih.govtriazines, which are structurally related, often involves the cyclization of N-aminopyrrole derivatives with reagents that can form the triazine ring. nih.gov

The formation of an imine (a compound containing a carbon-nitrogen double bond) from the cyanomethyl group of this compound is not a direct or common transformation. However, the nitrile group can be reduced to a primary amine, which can then readily condense with aldehydes or ketones to form imines. For example, catalytic hydrogenation of a related compound, tert-butyl 4-cyanomethyl-4-methylpiperidine-1-carboxylate, using Raney nickel yields the corresponding primary amine. This amine could then be used in the synthesis of N-tert-butanesulfinyl imines, which are valuable chiral auxiliaries in asymmetric synthesis. nih.gov

Aziridine (B145994) Ring Opening

Aziridines, as strained three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates that undergo ring-opening reactions with a variety of nucleophiles. mdpi.comresearchgate.net These reactions are driven by the relief of ring strain and can be promoted by acid catalysis or the presence of electron-withdrawing groups on the aziridine nitrogen. mdpi.comfrontiersin.org The regioselectivity of the ring-opening is influenced by steric and electronic factors of the aziridine substituents and the nature of the nucleophile. frontiersin.orgrsc.org

While the cyanomethyl group or ester functionalities can, in principle, be involved in reactions that could couple with aziridines, a direct role or specific application of this compound as a reactant in aziridine ring-opening reactions is not extensively documented in a review of the current scientific literature. Research has described the synthesis of 1-arylmethyl-2-(cyanomethyl)aziridines and their subsequent ring transformations, but this involves a molecule where the cyanomethyl group is part of the aziridine structure itself, rather than an external reagent acting upon it. nih.gov

Reactions Involving the Tert-butyl Ester Moiety

The tert-butyl ester is a prominent feature of the molecule, primarily serving as a protecting group for the carboxylic acid. Its reactivity is characterized by high stability under many conditions, with selective cleavage possible under specific, typically acidic, protocols.

The defining reaction of the tert-butyl ester is its cleavage, or deprotection, to yield the corresponding carboxylic acid. This transformation is most commonly achieved under acidic conditions, which facilitate the formation of a stable tert-butyl carbocation. libretexts.org This selective removal allows the ester to remain intact during other synthetic steps that might involve basic or nucleophilic reagents.

A variety of acidic reagents can effect this hydrolysis. organic-chemistry.org For instance, aqueous phosphoric acid serves as an effective and environmentally benign reagent for the deprotection of tert-butyl esters, which tolerate other sensitive groups like benzyl (B1604629) esters and TBDMS ethers. organic-chemistry.org While stable to many bases at room temperature, cleavage can also be forced under specific non-acidic conditions. For example, powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) can cleave tert-butyl benzoates at ambient temperatures. organic-chemistry.orglookchem.com

Transesterification, the conversion of one ester into another, is also a key transformation. This can be catalyzed by acids, such as scandium(III) triflate [Sc(OTf)₃], or bases. organic-chemistry.org Boron-based catalysts like B(C₆F₅)₃ have been reported for the transesterification of tert-butyl esters under mild conditions. rsc.org In some cases, tert-butyl esters can be converted in-situ to acid chlorides using reagents like thionyl chloride (SOCl₂) or α,α-dichlorodiphenylmethane with a SnCl₂ catalyst, which can then react with various alcohols to form different esters. organic-chemistry.orgorganic-chemistry.org

| Transformation | Reagents | Conditions | Selectivity/Notes | Reference |

|---|---|---|---|---|

| Hydrolysis (Deprotection) | Aqueous Phosphoric Acid (H₃PO₄) | Mild conditions | Selective for t-butyl esters and ethers; tolerates Cbz, benzyl esters, TBDMS ethers. | organic-chemistry.org |

| Hydrolysis (Deprotection) | Silica Gel (SiO₂) | Refluxing toluene | Selective for t-butyl esters over t-butyl ethers. | researchgate.net |

| Hydrolysis (Deprotection) | Powdered KOH in THF | Ambient temperature | A safer alternative to NaH/DMF for cleaving tert-butyl benzoates. | organic-chemistry.orglookchem.com |

| Transesterification | Alcohols, Sc(OTf)₃ (cat.) | Boiling alcohol or microwave irradiation | Direct transesterification to various esters. | organic-chemistry.org |

| Transesterification | α-Aryl α-diazoesters, B(C₆F₅)₃ (cat.) | Mild conditions | Chemoselective reaction. | rsc.org |

| Conversion to Acid Chloride (for subsequent transesterification) | SOCl₂ | Room temperature | Selective for t-butyl esters over methyl, ethyl, or benzyl esters. | organic-chemistry.org |

In multistep organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org The tert-butyl ester is a classic and widely used protecting group for carboxylic acids. organic-chemistry.orgwikipedia.org

The utility of the tert-butyl group in this role stems from several key properties:

Stability: It is robust and unreactive towards a wide range of reagents, including many nucleophiles, bases, and conditions used for catalytic hydrogenation.

Orthogonality: It can be removed under specific acidic conditions that often leave other common protecting groups, such as benzyl (Bn) ethers or fluorenylmethyloxycarbonyl (Fmoc) groups, intact. wikipedia.org This orthogonality is crucial for complex syntheses requiring differential protection. wikipedia.org

In the context of this compound, the tert-butyl ester protects the carboxylic acid, allowing chemists to perform selective reactions on the cyanomethyl group or the aromatic ring without affecting the carboxylate.

Direct alkylation or acylation reactions on the electrophilic carbonyl center of the ester group are not chemically feasible. However, the term can also refer to reactions at the α-position of the ester, which in this case is the benzylic carbon of the cyanomethyl group. The hydrogen atoms on the carbon adjacent to the cyano group (-CH₂CN) are acidic due to the strong electron-withdrawing nature of the nitrile.

This acidity allows for deprotonation by a suitable base, such as potassium tert-butoxide (KOtBu), to generate a resonance-stabilized carbanion. researchgate.netresearchgate.net This carbanion acts as a potent nucleophile and can readily react with electrophiles like alkyl halides or acyl chlorides in alkylation and acylation reactions, respectively. This provides a powerful method for introducing substituents at the benzylic position, effectively elongating the carbon chain. Studies have demonstrated the base-promoted α-alkylation of various arylacetonitriles with alcohols, which serve as the alkylating agents. researchgate.netresearchgate.net

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| α-Alkylation | Phenylacetonitrile | Benzyl alcohol, KOtBu, Toluene | α-Benzylated phenylacetonitrile | researchgate.net |

| α-Alkylation | Arylacetonitriles | Alcohols, Base (e.g., KOtBu) | α-Alkylated arylacetonitriles | researchgate.net |

| Cross-Coupling | Arylacetonitriles | Benzyl alcohols, CuCl₂/TMEDA (cat.), Base (cat.) | α-Alkylated nitriles | researchgate.net |

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.comyoutube.com

In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity (i.e., the position of substitution) are controlled by the substituents already present on the ring. youtube.comyoutube.com

The aromatic ring in this compound has two substituents:

-C(O)O-t-Bu (tert-Butoxycarbonyl): This is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the ring's π-electrons into the carbonyl group. It is a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene itself, and it is a meta-director. youtube.comucalgary.ca

-CH₂CN (Cyanomethyl): This group is also deactivating due to the inductive electron withdrawal by the electronegative nitrile group. It is generally considered to be a meta-director. youtube.com

With two deactivating groups present, the aromatic ring of this compound is significantly deactivated towards electrophilic attack. The substitution will occur at the positions least deactivated, which are meta to the directing groups. In this 1,4-disubstituted pattern, the incoming electrophile (E⁺) will substitute at the positions ortho to one group and meta to the other. The reaction will be sluggish and may require harsh conditions. Notably, Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings. libretexts.orgbyjus.com

| Reaction | Reagents | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Tert-butyl 4-(cyanomethyl)-2-nitrobenzoate | The ring is strongly deactivated. Substitution occurs ortho to the -CH₂CN group and meta to the -C(O)O-t-Bu group. |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Tert-butyl 2-bromo-4-(cyanomethyl)benzoate or Tert-butyl 2-chloro-4-(cyanomethyl)benzoate | Substitution occurs ortho to the -CH₂CN group and meta to the -C(O)O-t-Bu group. |

| Sulfonation | Fuming H₂SO₄ | 4-(tert-Butoxycarbonyl)-3-(cyanomethyl)benzenesulfonic acid | Substitution occurs ortho to the -C(O)O-t-Bu group and meta to the -CH₂CN group. |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or R(C=O)Cl, AlCl₃ | No reaction expected | The ring is too strongly deactivated by the two electron-withdrawing groups for the reaction to proceed. libretexts.org |

Coupling Reactions (e.g., C-C bond formation)

This compound and its structural analogs are versatile substrates for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the introduction of a wide range of substituents onto the aromatic ring, leading to the synthesis of complex molecules with applications in materials science and medicinal chemistry. The tert-butyl ester and cyanomethyl groups are generally well-tolerated under the typical conditions of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron compound with an aryl halide or triflate. rsc.org While direct examples involving this compound are not extensively documented in readily available literature, studies on analogous compounds such as 4-bromobenzoic acid derivatives provide valuable insights into the expected reactivity. For instance, the coupling of 4-bromobenzoic acid with phenylboronic acid demonstrates the feasibility of this transformation on the benzoate core. researchgate.netresearchgate.net The reaction typically employs a palladium catalyst, a base, and a suitable solvent system. youtube.com The choice of these components can significantly influence the reaction's efficiency and yield. youtube.com

Research on the Suzuki-Miyaura coupling of 4-bromobenzonitrile, a compound structurally similar to the target molecule, further supports the applicability of this reaction. rsc.org These studies indicate that various boronic acids can be successfully coupled to the 4-substituted benzene ring, highlighting the versatility of this method for creating diverse biphenyl (B1667301) derivatives. nih.gov

A representative example of a Suzuki-Miyaura coupling reaction involving a related substrate is the synthesis of biphenyl-4-carboxylic acid from 4-bromobenzoic acid and phenylboronic acid. The conditions for this transformation are detailed in the table below.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | PdCl2 supported on water-soluble fullerene | K2CO3 | Water | Room Temperature | 4 h | >90% | researchgate.net |

Heck Reaction

The Heck reaction facilitates the vinylation of aryl halides or triflates, offering a direct route to stilbenes and other olefinic compounds. researchgate.net The reaction involves the palladium-catalyzed coupling of an alkene with the aryl substrate. researchgate.net The compatibility of the tert-butyl ester group in Heck reactions has been demonstrated in the coupling of various acrylates with aryl halides. researchgate.net

While specific data for this compound is scarce, the reaction of iodobenzene (B50100) with tert-butyl acrylate (B77674) serves as a relevant model. This transformation highlights the general conditions under which such a coupling can be performed.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | tert-Butyl acrylate | Pd(OAc)2 | Na2CO3 | Water | 60 °C | Not specified | General procedure, specific yield not provided for this combination. |

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. snnu.edu.cnorganic-chemistry.orgnih.gov This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. The reaction conditions are generally mild, often conducted at room temperature in the presence of an amine base which also can act as the solvent. snnu.edu.cn

Although a specific example detailing the Sonogashira coupling of this compound was not found, the general applicability of this reaction to a wide range of aryl halides suggests its potential. The reaction of aryl iodides with terminal alkynes under carbonylative conditions using a palladium catalyst and aqueous ammonia (B1221849) has been shown to produce α,β-alkynyl ketones in good yields, demonstrating the versatility of this coupling method. organic-chemistry.org

A general protocol for the Sonogashira coupling of an aryl iodide with a terminal alkyne is presented below.

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | PdCl2(PPh3)2 | CuI (optional) | Aqueous Ammonia or Amine (e.g., Diethylamine) | Amine or DMF/Ether | Room Temperature | Good to excellent (substrate dependent) | snnu.edu.cnorganic-chemistry.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, MP2 level studies)

There are no publicly available research findings that detail quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), performed specifically on tert-butyl 4-(cyanomethyl)benzoate. Such studies would typically provide insights into the electronic structure, molecular orbitals (HOMO/LUMO), and thermodynamic properties of the molecule.

Investigation of Activation Parameters and Rate Constants

No specific investigations into the activation parameters (such as activation energy, enthalpy, and entropy) or rate constants for reactions involving this compound have been reported in the available literature. These parameters are crucial for understanding the kinetics of chemical reactions.

Transition State Characterization and Connectivity

Information regarding the characterization and connectivity of transition states in reactions involving this compound is not available. The identification of transition state structures is fundamental to elucidating reaction mechanisms.

Molecular Conformation and Intramolecular Interactions

While general principles of molecular conformation and intramolecular interactions can be inferred from the structure of this compound, no specific computational or experimental studies have been published that analyze these features in detail for this compound. Such studies would explore bond lengths, bond angles, dihedral angles, and potential weak interactions that stabilize certain conformations.

Solvent Effects on Reaction Pathways

There is a lack of published research on the influence of different solvents on the reaction pathways of this compound. Solvent effects can significantly alter reaction rates and mechanisms, and computational models are often used to predict these influences. However, no such theoretical studies have been documented for this specific compound.

Applications in Complex Molecule Synthesis and Advanced Materials

Role as a Key Intermediate in Organic Synthesis

Tert-butyl 4-(cyanomethyl)benzoate serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a tert-butyl ester and a cyanomethyl group attached to a benzene (B151609) ring, provides reactive sites for a variety of chemical transformations. The tert-butyl group is a common protecting group for carboxylic acids in organic synthesis. It is valued for its stability against many reagents and can be removed under acidic conditions when the carboxylic acid functionality is needed. thieme.de The cyanomethyl group, on the other hand, can be converted into other functional groups, making it a versatile handle for molecular elaboration.

For instance, the cyanomethyl group can be reduced to an aminoethyl group or hydrolyzed to a carboxymethyl group. These transformations allow for the introduction of new functionalities and the extension of the carbon skeleton, which is fundamental in the construction of complex target molecules.

Precursor for Nitrogen-Containing Heterocycles

A significant application of this compound is its use as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. These structures are prevalent in pharmaceuticals and other biologically active molecules. The nitrile functionality of the cyanomethyl group is a key reactive center for the construction of these ring systems.

Quinolone Derivatives

Quinolones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. nih.gov The synthesis of quinolone derivatives can involve the use of intermediates derived from this compound. researchgate.net The cyanomethyl group can participate in cyclization reactions to form the characteristic bicyclic core of quinolones. nih.gov Different synthetic strategies, such as the Gould-Jacobs reaction or Conrad-Limpach synthesis, can be employed to construct the quinolone scaffold from appropriate precursors. nih.gov

Piperidine (B6355638) and Indole (B1671886) Derivatives

Piperidine and indole moieties are common structural motifs in many natural products and synthetic drugs. thieme.denih.gov this compound can be utilized in the synthesis of complex molecules containing these heterocycles. For example, the cyanomethyl group can be transformed into a key fragment that is then incorporated into the piperidine or indole ring system through various cyclization strategies. thieme.denih.gov The synthesis of certain piperidine derivatives involves the reduction of the cyano group to an amine, which can then undergo further reactions to form the heterocyclic ring. Similarly, in indole synthesis, the cyanomethyl group can be a precursor to a side chain that is ultimately cyclized to form the indole ring. mdpi.com

Pyrrolotriazines and Fused Systems

Pyrrolotriazines are another class of nitrogen-containing heterocycles with important applications, for instance as precursors to antiviral agents like Remdesivir. nih.gov The synthesis of the pyrrolotriazine core can utilize intermediates where the nitrile group is a key reactive handle for the formation of the triazine ring. nih.gov The versatility of the cyanomethyl group allows for its incorporation into various fused heterocyclic systems through multi-step synthetic sequences.

Synthetic Utility in the Preparation of Functionalized Carboxylates and Amides

The tert-butyl ester group in this compound can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. thieme.de This carboxylic acid can then be converted into a variety of other functional groups, most notably amides, through reaction with amines. researchgate.netorganic-chemistry.org This two-step process, deprotection followed by coupling, allows for the synthesis of a wide array of functionalized benzoates and benzamides.

The ability to introduce diverse amide functionalities is particularly valuable in medicinal chemistry for creating libraries of compounds for biological screening. The properties of the final molecule can be fine-tuned by varying the amine component used in the amide bond formation.

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and development. These studies involve synthesizing and testing a series of related compounds to understand how specific structural features influence their biological activity. This compound is a useful scaffold for SAR studies due to its modifiable functional groups. researchgate.net

By systematically altering the substituents on the aromatic ring, modifying the cyanomethyl group, or converting the tert-butyl ester to various amides and other derivatives, researchers can probe the structural requirements for a desired biological effect. For example, in the development of enzyme inhibitors, different functional groups can be introduced to optimize interactions with the active site of the target protein. nih.gov This systematic derivatization allows for the identification of key pharmacophores and the development of more potent and selective drug candidates.

Development of Novel Reagents and Methodologies using Cyanomethyl Esters

The cyanomethyl group, due to its electron-withdrawing nature, serves as an effective activating group for the carboxyl moiety. This property has led to the extensive exploration of cyanomethyl esters as versatile reagents and intermediates in the development of novel synthetic methodologies. Their unique reactivity profile allows for the construction of complex molecular architectures under mild conditions, often circumventing the harsh reagents and protecting group strategies required in traditional methods.

A significant area of application for cyanomethyl esters is in the synthesis of esters containing sensitive functional groups, such as tertiary amines. Traditional esterification methods often struggle with substrates bearing tertiary amine functionalities, leading to incomplete reactions and difficult purification. A developed methodology overcomes this by first converting a carboxylic acid into its more reactive cyanomethyl ester. This "active ester" intermediate is then readily transesterified with a tertiary amine-containing alcohol to yield the desired product in good to excellent yields. This two-step process, which can be performed under mild conditions, often involves a final scavenging step to remove any excess alcohol, simplifying the purification process. researchgate.net

This activation strategy has been extended to the synthesis of more complex structures like poly(amino)ester dendrimers. A novel iterative method has been developed based on active cyanomethyl ester intermediates. This process involves a four-step sequence: deprotection, activation of a carboxylic acid to its cyanomethyl ester, transesterification with a hydroxyl-bearing amine, and a final scavenging step. This iterative approach allows for the controlled, generational growth of dendrimers, which are of interest in materials science and drug delivery. nih.gov

Furthermore, cyanomethyl esters have been instrumental in the development of novel carbon-carbon bond cleavage reactions. A notable example is the synthesis of 2-(cyanomethyl)benzoic esters from indanone derivatives. This reaction proceeds through a base-mediated deprotonation of an alcohol, followed by its nucleophilic addition to the indanone carbonyl group, triggering a Beckmann-type fragmentation to yield the target ester. This methodology provides a unique disconnection for the synthesis of substituted benzoic acid derivatives. acs.org

In the realm of heterocyclic chemistry, cyanomethyl esters have also found use. N-heteroaryl esters, which are valuable building blocks, can be synthesized from N-heteroaryl methanols and acyl cyanides. This transition-metal-free method involves a C-C bond cleavage and is facilitated by a sodium carbonate/15-crown-5 system, offering an environmentally benign route to these important compounds. nih.gov

The synthesis of cyanomethyl esters themselves has been a subject of methodological development. A common route involves the reaction of a carboxylic acid halide with an α-hydroxynitrile. google.com However, the presence of water as an impurity can lead to the formation of a carboxylic acid anhydride (B1165640) byproduct, which complicates purification. google.com An improved process utilizes a catalytic amount of a tertiary-aminopyridine or N-methylimidazole. These catalysts facilitate the rapid conversion of any formed anhydride into the desired ester, allowing for a cleaner reaction even in the presence of minor water contamination. google.com

The stability and reactivity of cyanomethyl esters can be modulated by other functional groups within the molecule. For instance, the tert-butoxycarbonyl (Boc) protecting group is often used for the amino functionality in the synthesis of amino acid cyanomethyl esters. The selective deprotection of the Boc group in the presence of the acid-labile cyanomethyl ester requires carefully controlled conditions, with 4M HCl in 1,4-dioxane (B91453) at low temperatures proving to be an effective method. researchgate.net

Table 1: Methodologies Utilizing Cyanomethyl Ester Intermediates

| Methodology | Starting Materials | Product | Key Features |

|---|---|---|---|

| Tertiary Amine-Containing Ester Synthesis researchgate.net | Carboxylic Acid, Tertiary Amine-Containing Alcohol, Chloroacetonitrile | Tertiary Amine-Containing Ester | Mild conditions, good to excellent yields, simplified purification. |

| Poly(amino)ester Dendrimer Synthesis nih.gov | Monomers with Carboxyl and Protected Amine/Hydroxyl Groups | Poly(amino)ester Dendrimer | Iterative, controlled growth of dendrimer generations. |

| 2-(Cyanomethyl)benzoic Ester Synthesis acs.org | Indanone Derivative, Alcohol | 2-(Cyanomethyl)benzoic Ester | Novel C-C bond cleavage strategy, Beckmann fragmentation. |

Table 2: Research Findings on Cyanomethyl Ester Synthesis

| Research Focus | Reagents | Finding | Reference |

|---|---|---|---|

| Catalytic Esterification | Carboxylic acid halide, α-hydroxynitrile, tertiary-aminopyridine or N-methylimidazole | Catalyst converts anhydride byproduct to desired ester, improving purity. | google.com |

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Atom-Economical Syntheses

One area of focus is the reduction of steps in the synthetic sequence, which inherently reduces waste and energy consumption. acs.org Strategies such as one-pot reactions and tandem or cascade reactions, where multiple chemical transformations occur in a single reaction vessel, are being explored. These approaches not only improve step economy but also contribute to higher atom economy by minimizing the need for purification of intermediate compounds. mdpi.comacs.org

Moreover, the selection of reagents and solvents is under scrutiny. The use of stoichiometric reagents, which are consumed in the reaction, is being replaced by catalytic alternatives that can facilitate the reaction in small amounts and can often be recycled and reused. grnjournal.us The development of syntheses that utilize benign solvents, or even solvent-free conditions, is another critical aspect of making the production of tert-butyl 4-(cyanomethyl)benzoate more environmentally friendly.

| Synthetic Strategy | Key Advantages | Relevance to this compound Synthesis |

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. thieme-connect.commdpi.com | Designing routes where most atoms from the starting materials are found in the this compound molecule. |

| Step Economy | Reduces the number of synthetic steps, leading to higher overall yield and less waste. acs.org | Combining multiple transformations into a single step to streamline the synthesis. |

| Catalysis | Replaces stoichiometric reagents, reducing waste and allowing for milder reaction conditions. grnjournal.us | Employing recyclable catalysts for the formation of the ester or the introduction of the cyanomethyl group. |

| Green Solvents | Reduces the environmental impact associated with volatile organic compounds (VOCs). | Exploring the use of water, supercritical fluids, or ionic liquids as reaction media. |

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is at the heart of modern organic synthesis and holds immense promise for the production of this compound. Research is moving beyond traditional acid and base catalysis towards more sophisticated and efficient catalytic platforms. These include transition-metal catalysis, organocatalysis, and biocatalysis, each offering unique advantages in terms of selectivity, efficiency, and sustainability.

Transition-metal catalysts, for instance, are being investigated for their ability to activate otherwise inert C-H bonds, potentially allowing for the direct cyanomethylation of a tert-butyl benzoate (B1203000) precursor, which would represent a significant improvement in atom and step economy. For example, copper-catalyzed reactions have shown efficiency in the synthesis of related derivatives. grnjournal.us Similarly, palladium-catalyzed cross-coupling reactions could be adapted for the synthesis of this compound. The use of environmentally friendly catalysts, such as titanium sulfate, has been reported for the synthesis of related esters and indicates a trend towards more sustainable metal-based catalysis. mit.edu

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative, thereby avoiding issues of metal toxicity and contamination of the final product. For the synthesis of this compound, organocatalysts could be designed to facilitate the esterification or the nucleophilic substitution to introduce the cyanomethyl group under mild conditions. Furthermore, the development of catalyst-free reaction conditions, where the inherent reactivity of the substrates is harnessed, is an attractive, albeit challenging, goal. nih.gov

| Catalytic System | Potential Advantages for Synthesis | Example of Related Application |

| Transition-Metal Catalysis | High efficiency, potential for novel bond formations (e.g., C-H activation). | Cu-catalyzed synthesis of amide derivatives. grnjournal.us |

| Organocatalysis | Metal-free, lower toxicity, often milder reaction conditions. | Asymmetric Mannich reactions. mdpi.com |

| Biocatalysis | High selectivity, environmentally benign (uses enzymes), mild conditions. | Biocatalyzed synthesis of antiviral drugs. bris.ac.uk |

| Phase-Transfer Catalysis | Facilitates reactions between reagents in immiscible phases, avoiding the need for expensive solvents. nih.gov | Benzylation of sodium benzoate. nih.gov |

Integration into Flow Chemistry and Automation

The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, and the synthesis of this compound is a prime candidate for this technology. scielo.org.zaijsr.net Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors, offering numerous advantages over batch methods. ijsr.netnih.gov

One of the most significant benefits is enhanced safety. The small reaction volumes within a flow reactor minimize the risks associated with exothermic reactions or the handling of hazardous reagents. nih.gov This is particularly relevant for reactions involving cyanides. Additionally, the high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to more precise control over reaction parameters, which can result in higher yields and purities. ijsr.net

The integration of automation with flow chemistry systems further enhances these advantages. Automated platforms can perform reaction screening and optimization with high throughput, significantly accelerating the development of new and improved synthetic protocols. nih.gov For the synthesis of this compound, an automated flow system could rapidly identify the optimal conditions (temperature, pressure, catalyst loading, and residence time) to maximize yield and minimize impurities. This technology not only increases efficiency and reproducibility but also reduces the need for manual intervention, freeing up researchers to focus on innovation. scielo.org.zanih.gov

| Feature of Flow Chemistry | Advantage | Implication for this compound |

| Small Reaction Volumes | Enhanced safety, better control of exotherms. nih.gov | Safer handling of cyanide-containing intermediates. |

| Improved Heat/Mass Transfer | Higher yields, fewer side products, better reproducibility. ijsr.net | Increased purity and more consistent product quality. |

| Pressurization | Allows for heating solvents above their boiling points, accelerating reactions. nih.gov | Faster reaction times, leading to higher throughput. |

| Automation | High-throughput screening and optimization. nih.gov | Rapid development of efficient and robust synthetic processes. |

Computational Design and Prediction of Novel Reactivity

Computational chemistry is increasingly becoming an indispensable tool in modern chemical research, enabling the in silico design and prediction of new reactions and molecular properties. grnjournal.usmit.edu For this compound, computational methods such as Density Functional Theory (DFT) are poised to play a crucial role in predicting its reactivity and guiding the development of novel synthetic strategies.

DFT calculations can be used to model reaction mechanisms at the molecular level, providing insights into transition states and reaction intermediates. mdpi.com This understanding can help chemists to rasionalize experimental observations and to design catalysts or reaction conditions that favor desired reaction pathways while suppressing unwanted side reactions. For instance, by calculating the energy barriers for different potential reactions of this compound, researchers can predict which parts of the molecule are most likely to react and under what conditions.

Furthermore, computational tools can be used to design novel derivatives of this compound with specific desired properties. By modeling the electronic structure and other molecular descriptors, it is possible to predict how changes to the molecular structure will affect its reactivity, stability, and potential biological activity. acs.orggrnjournal.usbris.ac.uk This predictive power can significantly accelerate the discovery of new molecules for applications in materials science and chemical biology, reducing the need for extensive trial-and-error experimentation. The use of machine learning, trained on large datasets of chemical reactions, is also emerging as a powerful method for predicting reaction outcomes and proposing novel synthetic routes. mdpi.commdpi.com

| Computational Method | Application in Research | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of molecular structures, reaction energies, and electronic properties. | Predicting the most reactive sites on the molecule and understanding reaction mechanisms. |

| Molecular Docking | Simulating the interaction of a small molecule with a biological target. nih.gov | Identifying potential protein targets for derivatives of the compound in drug discovery. |

| Machine Learning | Predicting reaction outcomes and identifying novel synthetic routes from large datasets. mdpi.commdpi.com | Proposing new, efficient syntheses or novel applications for the compound. |

| In Silico Screening | Virtually screening libraries of compounds for desired properties. | Rapidly identifying promising derivatives for specific applications in materials or biology. |

Applications in Advanced Chemical Biology and Materials Science

While this compound is primarily known as a synthetic intermediate, its structural motifs—the bulky tert-butyl group, the reactive cyanomethyl moiety, and the benzoate core—suggest a wealth of untapped potential in advanced applications. The tert-butyl group, for example, is known to increase the metabolic stability of drug molecules by acting as a steric shield. This property could be exploited in the design of new therapeutic agents where derivatives of this compound serve as a key building block.

In the realm of chemical biology, the cyanomethyl group can act as a versatile handle for bioconjugation or as a precursor to other functional groups. This opens up possibilities for developing chemical probes to study biological processes or for creating targeted drug delivery systems. The benzohydrazide (B10538) derivatives of similar structures have already shown a wide range of biological activities, including urease inhibition. acs.orgnih.gov

In materials science, the rigid benzoate core combined with the polar cyano group makes derivatives of this compound interesting candidates for the development of new organic materials. These could include liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where the molecular shape and electronic properties are critical. The ability to tune these properties through chemical modification of the core structure makes this compound a versatile platform for materials discovery.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Development of metabolically stable drug candidates. | The tert-butyl group can prevent enzymatic degradation of the molecule. |

| Chemical Biology | Synthesis of chemical probes and bioconjugates. | The cyanomethyl group can be chemically modified to attach to biomolecules. |

| Materials Science | Design of liquid crystals or other functional organic materials. | The rigid aromatic structure and polar cyano group can lead to useful material properties. |

| Agrochemicals | Development of new pesticides or herbicides. | The core structure is found in some existing agrochemicals. |

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(cyanomethyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of 4-(cyanomethyl)benzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄) or coupling tert-butyl groups via nucleophilic substitution. Key parameters include:

- Temperature : 60–80°C for esterification to avoid tert-butyl group cleavage.

- Catalyst : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves intermediates. Yield optimization requires monitoring via TLC or HPLC to track byproducts like hydrolyzed esters .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : Confirm ester (δ 1.4 ppm for tert-butyl CH₃) and cyanomethyl (δ 2.7–3.0 ppm for CH₂CN) groups .

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (e.g., unreacted starting material).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 247.15) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Protect from moisture (hydrolysis risk) at –20°C in sealed, argon-purged vials. Avoid prolonged exposure to light to prevent cyanomethyl group degradation .

- Decomposition Risks : Monitor for ester hydrolysis (pH-sensitive) using FT-IR to detect carboxylic acid formation (C=O stretch at 1700 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

- Data Collection : Cool crystals to 100 K to minimize thermal motion artifacts.

- Analysis : Compare torsion angles (e.g., tert-butyl vs. benzoate plane) to identify steric clashes or conformational flexibility. Discrepancies in literature often arise from polymorphism or solvent inclusion .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to assess cyanomethyl group’s electron-withdrawing effect on tert-butyl ester stability.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Correlate with experimental kinetics (e.g., Arrhenius plots) to validate predictions .

Q. How do substituent variations on the benzoate ring influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Design analogs and compare bioactivity using:

- In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., kinases) to identify critical substituents.

- Data Table :

| Substituent Position | Functional Group | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 4-cyanomethyl | -CH₂CN | 0.45 ± 0.02 |

| 4-aminomethyl | -CH₂NH₂ | >10 (inactive) |

| 4-hydroxymethyl | -CH₂OH | 2.3 ± 0.3 |

- Key Insight : Cyanomethyl’s electron-deficient nature enhances binding to hydrophobic enzyme pockets .

Q. What mechanisms explain this compound’s photostability under UV irradiation?

- Methodological Answer : Conduct laser flash photolysis to track excited-state decay:

- Triplet-State Lifetimes : Measure using transient absorption spectroscopy (λ = 350 nm). Cyanomethyl groups quench triplet states via spin-orbit coupling, reducing photodegradation .

- Comparison with Analogues : Replace tert-butyl with methyl; observe increased decomposition (half-life <10 min vs. >2 h for tert-butyl) due to reduced steric shielding .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

- Analysis : Discrepancies arise from:

- Crystallinity : Amorphous vs. crystalline forms (confirmed via PXRD).

- Impurity Profiles : Residual DMF from synthesis increases apparent solubility. Use DSC to verify phase purity .

Resolution : Standardize solvent pre-saturation protocols and report polymorphic forms in publications .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.